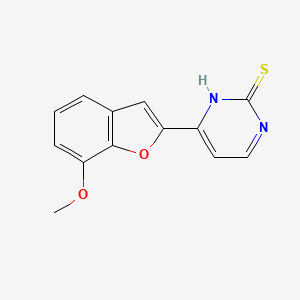

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

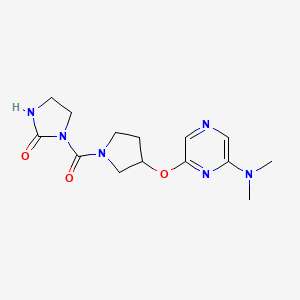

Overview

Description

Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. This structure forms the basis for a variety of natural products and synthetic compounds, including the one you mentioned . Methoxy groups (-OCH3) and pyrimidinethiol groups are functional groups that can modify the properties of the benzofuran core .

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Benzofuran derivatives can exhibit a wide range of properties depending on the substituents attached to the benzofuran core .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. Benzofuran derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity.Scientific Research Applications

Benzofuran and Antimicrobial Applications Benzofuran derivatives, including 4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol, have been identified as promising scaffolds for the development of antimicrobial agents. Their unique structural features and broad spectrum of biological activities make them suitable for drug discovery, particularly in combating microbial diseases. A review by Hiremathad et al. (2015) emphasizes the urgency to develop new therapeutic agents in the face of antibiotic resistance, highlighting benzofuran's role in creating efficient antimicrobial candidates. This review systematically reports on benzofuran-based compounds' current developments as antimicrobial agents, providing insights into their therapeutic potential against microbial diseases (Hiremathad et al., 2015).

Bioactivity and Synthesis of Benzofuran Derivatives Miao et al. (2019) review the natural sources, bioactivity, and synthesis of benzofuran derivatives, noting their strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This comprehensive review underscores benzofuran compounds' potential as natural drug lead compounds, elaborating on novel synthesis methods that facilitate the creation of complex benzofuran derivatives for therapeutic applications (Miao et al., 2019).

Benzofuran Inhibitors and SAR K. Dawood's review on benzofuran inhibitors (2019) covers the recent developments of biological activities of benzofurans, with a focus on antimicrobial, anti-inflammatory, antitumor, and other activities. This review not only showcases the diverse therapeutic applications of benzofuran derivatives but also provides insights into their structure-activity relationships (SAR), offering a pathway for future research and development of benzofuran-based drugs (Dawood, 2019).

Antimicrobial Activity of Benzofuran Scaffolds A study by Abbas and Dawood (2022) on the antimicrobial activity of benzofuran scaffolds against various bacterial and fungal microorganisms reveals that many benzofuran derivatives exhibit promising activity, particularly against S. aureus. This work suggests the potential of benzofuran compounds as superior antimicrobial agents, encouraging further exploration and development in this field (Abbas & Dawood, 2022).

Safety And Hazards

properties

IUPAC Name |

6-(7-methoxy-1-benzofuran-2-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-16-10-4-2-3-8-7-11(17-12(8)10)9-5-6-14-13(18)15-9/h2-7H,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIDSHZMSOCYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC=NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-Methoxy-1-benzofuran-2-yl)-2-pyrimidinethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)

![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)

![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)

![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)